5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
CAS No. |
917947-68-3 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-19-18-16(23-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,22) |
InChI Key |
TYOQYBRLBNTQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Intermediate
The pyrazole core, 1,3-diphenyl-1H-pyrazol-4-yl, is commonly synthesized via condensation reactions:
- Starting materials: 4-alkoxyacetophenones or acetophenone derivatives react with 4-chlorophenylhydrazine in refluxing ethanol with 5% glacial acetic acid.
- Reaction outcome: Formation of ethylidene hydrazine intermediates precipitating at room temperature, which are isolated by filtration.
- Ring closure: Vilsmeier-Haack-Arnold formylation using POCl3/DMF converts these intermediates into 1H-pyrazole-4-carbaldehyde derivatives.
This step is crucial for introducing the diphenyl substitution pattern on the pyrazole ring and preparing the aldehyde functionality for subsequent coupling.
Formation of the 1,3,4-Oxadiazol-2(3H)-one Ring
The oxadiazole ring is typically constructed via cyclization of hydrazide intermediates:
- Hydrazide formation: Esters or acid derivatives are reacted with hydrazine hydrate to form hydrazides.
- Cyclization: Treatment of hydrazides with carbon disulfide (CS2) under reflux conditions leads to intramolecular cyclization, forming the 1,3,4-oxadiazole ring.
- Work-up: The reaction mixture is acidified (e.g., with 10% HCl) to precipitate the oxadiazole product, which is then purified by filtration and washing.
This method is well-documented for synthesizing 1,3,4-oxadiazole derivatives and is adaptable for various substituents.
Coupling of Pyrazole and Oxadiazole Units
The final assembly of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves coupling the pyrazole aldehyde intermediate with oxadiazole precursors or related heterocyclic systems:
- Condensation reactions: The pyrazole-4-carbaldehyde is reacted with barbituric acid or 2-thiobarbituric acid derivatives in refluxing ethanol/water mixtures to form the final product.
- Catalysts and conditions: Organic catalysts such as L-proline have been employed to improve yields and reduce reaction times, offering a greener alternative to traditional bases like sodium acetate.
- Reaction times and temperatures: Typical reflux times range from 40 minutes to several hours at temperatures around 80°C to reflux conditions depending on the method.
Two main methods have been reported for similar compounds:
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| A (Traditional) | p-Nitrohippuric acid + 1,3-diphenyl-1H-pyrazol-4-carbaldehyde, sodium acetate, acetic anhydride, heated on steam bath for 6 h | Established method | High temperature, longer reaction time, lower yield |
| B (Green method) | Same reactants, L-proline as catalyst, acetic anhydride, reflux at 80°C for 40 min | Higher yield, shorter time, easier work-up | Requires catalyst availability |
This comparison is based on the synthesis of related pyrazolyl oxazolones but is relevant for oxadiazole analogs due to similar mechanistic pathways.
Representative Synthetic Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-alkoxyacetophenone + 4-chlorophenylhydrazine | Reflux ethanol + 5% acetic acid | Ethylidene hydrazine intermediate | Precipitate isolated by filtration |
| 2 | Intermediate + POCl3/DMF | Vilsmeier-Haack formylation | 1H-pyrazole-4-carbaldehyde | Key aldehyde intermediate |
| 3 | Ester or acid derivative + hydrazine hydrate | Room temp to reflux | Hydrazide intermediate | Precursor for oxadiazole ring |
| 4 | Hydrazide + CS2 | Reflux 4 h, acidification | 1,3,4-oxadiazol-2(3H)-one | Cyclization step |
| 5 | Pyrazole aldehyde + barbituric acid or oxadiazole precursor | Reflux EtOH/H2O or acetic anhydride + catalyst | Final compound | Condensation/coupling |
Research Findings and Yields
- The use of L-proline as an organic catalyst significantly improves the yield and reduces reaction time compared to traditional sodium acetate catalysis.
- The Vilsmeier-Haack formylation step is efficient for generating the pyrazole aldehyde intermediate, which is critical for subsequent coupling.
- Cyclization with CS2 to form the oxadiazole ring is a robust method, yielding high purity products after acidification and purification.
- The final condensation step with barbituric acid derivatives yields the target compound with good selectivity and purity, suitable for biological evaluation.
Summary Table of Key Preparation Parameters
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole formation | 4-chlorophenylhydrazine, acetic acid | Ethanol | Reflux | Several hours | Moderate to high | Precipitation of intermediate |
| Formylation | POCl3/DMF | DMF | Reflux | 1-2 h | High | Vilsmeier-Haack reaction |
| Hydrazide formation | Hydrazine hydrate | Ethanol or water | RT to reflux | 2-4 h | High | Precursor for oxadiazole |
| Oxadiazole cyclization | CS2, acid | Ethanol, acidified | Reflux | 4 h | High | Intramolecular cyclization |
| Final coupling | Barbituric acid, L-proline | EtOH/H2O or acetic anhydride | 80°C reflux | 40 min to 6 h | Moderate to high | Organic catalyst improves yield |
This detailed synthesis overview of This compound integrates multiple research findings and provides a comprehensive guide to its preparation, highlighting efficient, greener methods and key reaction parameters for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various substituted oxadiazole and pyrazole derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibacterial and antifungal agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) is crucial for developing anti-inflammatory drugs. A study highlighted the synthesis of analogs that selectively inhibit mPGES-1, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Several studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. This makes it a promising candidate for further development in cancer therapy .
Agricultural Applications
Pesticidal Properties
this compound has been evaluated for its pesticidal properties. Research indicates that it can act effectively against certain pests affecting crops. This potential application could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to existing options .
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound have been incorporated into polymer matrices to enhance their properties. For instance, they can improve thermal stability and mechanical strength in polymer composites. The incorporation of such compounds into materials is being explored to develop advanced materials for various industrial applications .
Summary of Findings
The following table summarizes key applications of this compound:
| Application Area | Specific Applications | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anti-inflammatory, Anticancer | Effective against bacteria and fungi; selective mPGES-1 inhibitors; induces apoptosis in cancer cells |
| Agriculture | Pesticidal Properties | Effective against crop pests |
| Materials Science | Polymer Enhancements | Improves thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) providing insights into its potential as a new class of antibiotics .
Case Study 2: Anti-inflammatory Drug Development
In another study focusing on anti-inflammatory applications, several analogs were synthesized and tested for their ability to inhibit mPGES-1. The most promising compounds showed IC50 values comparable to existing anti-inflammatory drugs but with improved selectivity and reduced side effects .
Mechanism of Action
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with the DNA synthesis process, thereby inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound can bind to specific enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-oxadiazol-2(3H)-one scaffold is highly modifiable, with substituents dictating biological activity and physicochemical properties. Key structural comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., CF3 in ) increase metabolic stability and receptor affinity .
- Bulkier substituents (e.g., tert-butyl in oxadiargyl) shift applications to agrochemicals due to herbicidal activity .
Pharmacological Activity
Analgesic and Anti-inflammatory Agents
Fenamate analogues, such as 5-[2-(4-pyridyl)aminoaryl] derivatives, exhibit potent COX-2 inhibition (IC50 < 1 μM) but often suffer from ulcerogenic side effects. The target compound’s diphenylpyrazole group may mitigate gastrointestinal toxicity by reducing acidity, a common issue with carboxylic acid-based fenamates .
Receptor-Targeted Agonists/Antagonists
The melatonin receptor agonist 5-[2-(5-methoxyindol-3-yl)ethyl]-1,3,4-oxadiazol-2(3H)-one demonstrates subtype selectivity (Ki = 35 nM for hMT1R vs. 4 nM for hMT2R). In contrast, the target compound’s pyrazole moiety could favor kinase or GABA receptor interactions, though experimental validation is needed .
Antimicrobial and Anticancer Activity
Compounds like 5-(thiazol-4-yl)isoxazol-3-yl derivatives () show moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus). The diphenylpyrazole group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in pyrazole-based anticancer drugs .
Biological Activity
The compound 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological potential of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,3-diphenylpyrazole with appropriate reagents to form the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Table 1: Characterization Data
| Characteristic | Value |
|---|---|
| Molecular Formula | CHNO |
| Melting Point | 135 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, a study reported that derivatives of oxadiazole showed activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The anticancer potential of this compound has been investigated in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study found that derivatives showed cytotoxic effects against human tumor cell lines such as LCLC-103H and A-427 .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where different concentrations of the compound were tested against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, with significant effects observed at higher concentrations .
- Case Study on Anticancer Activity : In a comparative study, this compound was tested alongside known chemotherapeutics. The results showed that this compound exhibited comparable cytotoxicity against certain cancer cell lines while displaying lower toxicity in normal cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.
- Induction of Oxidative Stress : It has been suggested that the compound can induce oxidative stress within cells, leading to apoptosis in cancerous cells.
Q & A
Q. What are the common synthetic routes for 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one and its analogues?
The synthesis of oxadiazolone derivatives typically involves cyclization of acylhydrazides or ester precursors. For example, General Methods 2 and 3 ( ) start with methyl benzoate derivatives, which undergo hydrazide formation followed by cyclization using reagents like POCl₃ or PCl₅. In one protocol, methyl 4-bromo-3-(trifluoromethyl)benzoate was converted to the corresponding oxadiazolone with a 79% yield via cyclodehydration . Another approach for structurally related compounds involves Vilsmeier–Haack reactions to functionalize pyrazole intermediates (). Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yields and purity.
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Structural elucidation relies on a combination of techniques:
- NMR : H and C NMR identify aromatic protons, substituent patterns, and oxadiazolone ring signals (e.g., carbonyl at ~165–170 ppm).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ().
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for MAO-B inhibitors ().
- IR spectroscopy : Detects carbonyl stretching (~1750–1780 cm⁻¹) and other functional groups ().
Advanced Research Questions
Q. How do modifications at the 3-position of the oxadiazolone ring affect selectivity towards MAO-B versus MAO-A?
Substituents at the 3-position significantly influence enzyme selectivity. For example:
- Cyanomethyl derivatives (e.g., 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one) exhibit nanomolar IC₅₀ values for MAO-B (1.4 nM) with >71,400-fold selectivity over MAO-A .
- Hydrophobic groups (e.g., tert-butyl) enhance binding to MAO-B’s substrate cavity, while polar groups reduce affinity. Kinetic studies reveal a two-step inhibition mechanism (competitive and tight-binding) for optimized derivatives, with values as low as 0.22 µM .
Q. What methodologies are used to determine the binding kinetics and inhibition mechanisms of this compound against targets like QR2 or MT2 receptors?
- Radioligand displacement assays : Measure IC₅₀ values using H-labeled ligands (e.g., melatonin for MT1R/MT2R binding) ().
- Nonlinear regression analysis : Calculates Hill coefficients to infer cooperative binding ().
- Functional assays : For MT2R, cAMP inhibition or β-arrestin recruitment assays evaluate receptor activation ().
- Crystallographic studies : Resolve ligand-receptor interactions, as seen in fragment-based screens for Notum carboxylesterase inhibitors ().
Q. How can researchers resolve discrepancies in reported IC₅₀ values for anticancer activity across different cell lines?
Discrepancies may arise from variations in:
- Cell line specificity : Compound 10 (5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one) shows IC₅₀ values of 7.68 µM (HepG2) vs. 10.09 µM (MCF-7) due to differences in metabolic pathways ().
- Assay conditions : Standardize protocols (e.g., MTT vs. SRB assays) and incubation times.
- Structural analogues : Compare substituent effects; electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
